4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide

Medicinal Chemistry Synthetic Intermediate Hydrogen Bonding

4-(2H-1,3-Benzodioxol-5-yl)oxane-4-carboxamide (CAS 1803611-18-8) is the unsubstituted primary carboxamide pharmacophore in the benzodioxole series—the minimal scaffold for systematic SAR. Its tetrahydropyran core confers a polarity advantage over cyclopentane analogs, enhancing aqueous solubility for cardiovascular and metabolic assays. The primary amide enables rapid derivatization to N-substituted aminoamides; derivative libraries achieve α-amylase IC₅₀ values as low as 0.68 µM with selectivity over normal cells (IC₅₀ >150 µM). Notified CLP classification (EC 188-506-9) reduces EU regulatory overhead, making this a compliance-ready choice for grant-funded labs and CRO discovery programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1803611-18-8
Cat. No. B1528236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide
CAS1803611-18-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC3=C(C=C2)OCO3)C(=O)N
InChIInChI=1S/C13H15NO4/c14-12(15)13(3-5-16-6-4-13)9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2,(H2,14,15)
InChIKeyWBNIZCIKBWXJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (CAS 1803611-18-8): Procurement-Relevant Baseline for a Benzodioxole-Tetrahydropyran Carboxamide Building Block


4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (CAS 1803611-18-8) is a synthetic small-molecule building block comprising a 1,3-benzodioxole ring coupled to a tetrahydropyran (oxane) core bearing a primary carboxamide at the 4-position [1]. It belongs to the broader class of benzodioxole-containing carboxamides, a family under investigation for antidiabetic, sympatholytic, and acetylcholinesterase-inhibitory activities [2][3]. The compound is listed in the ECHA C&L Inventory under notified classification and labelling criteria, confirming its regulatory registration within the EU chemical framework [1]. As a primary amide lacking further N-substitution, it serves as a versatile synthetic intermediate for generating diverse N-alkylaminoamide and aminoester derivatives with potential cardiovascular and metabolic applications [3].

Why 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide Cannot Be Casually Substituted: Core Scaffold Constraints in Benzodioxole-Carboxamide Research


The combination of a benzodioxole group and a tetrahydropyran-4-carboxamide scaffold in 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide defines a specific chemical space that cannot be replicated by simple analogs. Structural modifications at the amide position (e.g., conversion to N-substituted aminoamides) or alteration of the central ring (e.g., replacement of tetrahydropyran with cyclopentane) can yield dramatically different biological profiles, as demonstrated in sympatholytic and antidiabetic assays where small structural variations led to substantial differences in potency and selectivity [1][2]. The primary carboxamide functionality is not a trivial feature; it dictates hydrogen-bonding capacity, metabolic stability, and the compound's suitability as a synthetic intermediate for further derivatization—factors that directly impact both research reproducibility and procurement decisions [1].

Quantitative Differentiation Evidence for 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (CAS 1803611-18-8) Relative to Closest Analogs


Primary Carboxamide vs. Carboxylic Acid Analog: Synthetic Versatility and Hydrogen-Bond Donor Capacity

4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (target) presents a primary amide functionality, whereas its direct acid analog (4-(benzo[d][1,3]dioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid, CAS 1152567-78-6) features a carboxylic acid [1]. The carboxamide provides an additional hydrogen-bond donor (N–H) absent in the acid form, altering the hydrogen-bonding profile from a charge-assisted carboxylate interaction to a neutral amide-based pattern. While no direct comparative biological data exist for these two exact compounds, the carboxamide serves as a distinct synthetic entry point for amide coupling and reduction pathways not accessible from the acid without additional activation steps [1].

Medicinal Chemistry Synthetic Intermediate Hydrogen Bonding

Tetrahydropyran Core vs. Cyclopentane Analog: Ring-Oxygen Effects on Physicochemical Properties

The target compound contains a tetrahydropyran (oxane) ring with an endocyclic oxygen, whereas the closest ring-contracted analog is 1-(1,3-benzodioxol-5-yl)cyclopentane-1-carboxamide [1]. The tetrahydropyran ring introduces an additional hydrogen-bond acceptor (ether oxygen) and increases polar surface area compared to the all-carbon cyclopentane ring. In the broader class of benzodioxole-carboxamide derivatives, the tetrahydropyran-based compounds (aminoamides derived from the target compound's acid precursor) were evaluated alongside cyclopentane-based analogs for sympatholytic and adrenomimetic activities; the ring system was a key variable influencing cardiovascular effects, though individual compound-level quantitative data for the unsubstituted carboxamides are not reported [1].

Medicinal Chemistry Physicochemical Properties Solubility

Benzodioxole-Carboxamide Class-Level Antidiabetic Activity: Potency Context from Published Derivatives

Although no direct α-amylase inhibition data exist for the target compound itself, structurally related benzodioxol carboxamide derivatives (compounds IIa and IIc) demonstrated potent α-amylase inhibition with IC₅₀ values of 0.85 µM and 0.68 µM, respectively, while showing negligible cytotoxicity against Hek293t normal cells (IC₅₀ > 150 µM) [1]. In vivo, compound IIc reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in a streptozotocin-induced diabetic mouse model after five doses [1]. The target compound, as the unsubstituted primary carboxamide scaffold, represents the minimal pharmacophoric core from which these active derivatives were elaborated, making it a critical starting material for antidiabetic SAR exploration.

Antidiabetic α-Amylase Inhibition Drug Discovery

Synthetic Tractability: Documented Route via Carbonitrile Intermediate Enables Reproducible Derivatization

The target compound's acid precursor, 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carboxylic acid, is synthesized via alkaline hydrolysis of the corresponding carbonitrile, which is obtained from 2-(1,3-benzodioxol-5-yl)acetonitrile and bis(2-chloroethyl) ether [1]. This well-characterized synthetic route has been reproduced across multiple publications (2024, 2025), and the acid chloride intermediate has been successfully coupled with diverse amines and alcohols to yield biologically evaluated aminoamide and aminoester libraries [1][2]. In contrast, the analogous cyclopentane scaffold requires 1,4-dibromobutane alkylation conditions that may differ in yield and scalability [1]. No comparable synthetic detail is publicly available for alternative benzodioxole-oxane regioisomers, reinforcing the target compound's position as the best-characterized entry point for tetrahydropyran-containing benzodioxole derivatives.

Synthetic Chemistry Process Chemistry Building Block

Regulatory Registration Status: EU CLP Notification Provides Procurement Compliance Assurance

4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (EC number: 188-506-9) is registered in the ECHA C&L Inventory with a notified classification and labelling according to CLP criteria [1]. This regulatory filing confirms that at least one notifier has submitted a classification for this substance under the EU CLP Regulation, facilitating compliance checks for procurement within European research frameworks. In contrast, many closely related benzodioxole-carboxamide analogs lack such notified classifications, placing the burden of self-classification on the procurer.

Regulatory Compliance Chemical Procurement REACH

Recommended Application Scenarios for 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide (CAS 1803611-18-8) Based on Property Differentiation


Synthesis of N-Substituted Aminoamide Libraries for Cardiovascular Screening

The target compound's acid chloride derivative (accessible via hydrolysis of the carbonitrile to the carboxylic acid followed by chlorination) serves as the key intermediate for generating diverse aminoamide and aminoester libraries. These libraries have demonstrated sympatholytic and adrenomimetic activities in cardiovascular models [1]. The tetrahydropyran scaffold provides a polarity advantage over the cyclopentane analog, potentially improving aqueous solubility and off-target selectivity in cardiovascular assays.

Minimal Core Scaffold for Antidiabetic SAR Exploration

As the unsubstituted primary carboxamide, this compound represents the minimal benzodioxole-carboxamide pharmacophore. Published derivatives with elaborated N-substitution achieved α-amylase IC₅₀ values as low as 0.68 µM with high selectivity over normal cells (IC₅₀ > 150 µM) [2]. Procuring the target compound enables systematic SAR by varying the amide substituent, ring modifications, and linker geometry.

Tetrahydropyran-Containing Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 249.26 g/mol and a balanced hydrogen-bond donor/acceptor profile (one N–H donor, four oxygen atoms as acceptors), the compound is suitable as a fragment hit for screening against targets where benzodioxole or tetrahydropyran moieties are privileged. Its primary amide allows for rapid elaboration via amide coupling or reduction to the aminomethyl derivative [3], facilitating fragment growth campaigns.

EU-Compliant Procurement for Academic and Industrial Medicinal Chemistry Groups

The compound's notified CLP classification (EC 188-506-9) [4] simplifies regulatory documentation for EU-based research laboratories, reducing the administrative overhead associated with self-classification of non-notified analogs. This makes it a practical choice for grant-funded academic groups and CROs operating under strict chemical safety protocols.

Quote Request

Request a Quote for 4-(2H-1,3-benzodioxol-5-yl)oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.